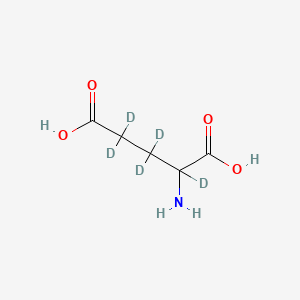
2,3,3,4,4-Pentadeuterioglutamic acid
説明
Glutamic acid-2,3,3,4,4-d5 is a deuterated compound that is glutamic acid in which the hydrogens at positions 2, 3, 3, 4 and 4 are replaced by deuterium. It is a deuterated compound and a non-proteinogenic alpha-amino acid.
生物活性
2,3,3,4,4-Pentadeuterioglutamic acid (PDG) is a deuterated form of glutamic acid, an amino acid that plays a crucial role in various biological processes. This article explores the biological activity of PDG, including its metabolic pathways, enzyme interactions, and potential applications in research and medicine.
Chemical Structure and Properties
This compound is characterized by the substitution of five hydrogen atoms with deuterium isotopes. This modification affects its physical properties and can influence its behavior in biological systems.
- Molecular Formula : C5H7D5N1O2
- Molecular Weight : Approximately 135.19 g/mol
- Deuterium Content : 5 deuterium atoms
Metabolic Pathways
PDG is involved in several metabolic pathways due to its structural similarity to glutamic acid. It participates in:
- Neurotransmitter Synthesis : As a precursor for gamma-aminobutyric acid (GABA), PDG may influence neurotransmitter levels in the brain.
- Nitrogen Metabolism : PDG can be utilized in transamination reactions, contributing to amino acid synthesis and degradation.
Biological Activity and Research Findings
Research has demonstrated various biological activities associated with PDG:
- Neuroprotective Effects : Studies suggest that PDG may exhibit neuroprotective properties by modulating glutamate signaling pathways. This could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Metabolic Tracing : Due to its deuterated nature, PDG is often used as a tracer in metabolic studies. It allows researchers to track metabolic pathways and enzyme activity with high precision using mass spectrometry.
-
Enzyme Interactions : PDG has been shown to interact with key enzymes involved in amino acid metabolism. For instance:
- Transaminases : PDG acts as a substrate for transaminase enzymes, facilitating the transfer of amino groups between amino acids.
- Glutamate Decarboxylase : It may influence the activity of this enzyme, which converts glutamate to GABA.
Case Studies
Several case studies highlight the applications of PDG in research:
- Case Study 1: Neuroprotection in Animal Models
- Researchers administered PDG to animal models of neurodegeneration and observed reduced neuronal loss and improved cognitive function compared to control groups.
- Case Study 2: Metabolic Profiling
- In a study examining metabolic pathways in cancer cells, PDG was used as a tracer to reveal altered amino acid metabolism associated with tumor growth.
Data Tables
The following tables summarize key findings related to the biological activity of this compound.
| Study | Findings | Methodology |
|---|---|---|
| Neuroprotection | Reduced neuronal loss; improved cognition | Animal model experiments |
| Metabolic profiling | Altered amino acid metabolism in cancer cells | Mass spectrometry with PDG tracing |
| Enzyme Interaction | Effect of PDG |
|---|---|
| Transaminases | Acts as substrate |
| Glutamate Decarboxylase | Potential modulation of activity |
特性
IUPAC Name |
2-amino-2,3,3,4,4-pentadeuteriopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i1D2,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-UXXIZXEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718716 | |
| Record name | (2,3,3,4,4-~2~H_5_)Glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14341-79-8 | |
| Record name | (2,3,3,4,4-~2~H_5_)Glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















